1-Bromo-2-fluoro-3-iodo-5-nitrobenzene
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Overview
Description
1-Bromo-2-fluoro-3-iodo-5-nitrobenzene is an organic compound that belongs to the class of halogenated nitrobenzenes It is characterized by the presence of bromine, fluorine, iodine, and nitro functional groups attached to a benzene ring
Preparation Methods
The synthesis of 1-Bromo-2-fluoro-3-iodo-5-nitrobenzene typically involves multi-step reactions starting from benzene derivatives. One common synthetic route includes:
Nitration: Introduction of the nitro group to the benzene ring using a mixture of concentrated nitric acid and sulfuric acid.
Halogenation: Sequential introduction of bromine, fluorine, and iodine atoms through electrophilic aromatic substitution reactions. .
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-Bromo-2-fluoro-3-iodo-5-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be replaced by other functional groups through nucleophilic aromatic substitution.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: Although less common, the compound can undergo oxidation under specific conditions.
Common reagents used in these reactions include sodium hydroxide for nucleophilic substitution and palladium catalysts for reduction. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-2-fluoro-3-iodo-5-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its role in drug development and as a precursor for radiolabeled compounds used in medical imaging.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Bromo-2-fluoro-3-iodo-5-nitrobenzene involves its reactivity towards various electrophiles and nucleophiles. The presence of multiple halogen atoms and a nitro group influences its electronic properties, making it a versatile compound for electrophilic and nucleophilic aromatic substitution reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar compounds to 1-Bromo-2-fluoro-3-iodo-5-nitrobenzene include other halogenated nitrobenzenes such as:
- 1-Bromo-3-fluoro-5-iodo-2-nitrobenzene
- 1-Bromo-5-fluoro-2-nitrobenzene
- 1-Fluoro-2-iodo-4-nitrobenzene
These compounds share similar structural features but differ in the position and type of halogen atoms attached to the benzene ring.
Properties
IUPAC Name |
1-bromo-2-fluoro-3-iodo-5-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrFINO2/c7-4-1-3(10(11)12)2-5(9)6(4)8/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMMXYRPRDZOGLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)F)I)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrFINO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.89 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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